Dibenamine

Adrenergic Pharmacology Chemical Kinetics Structure-Activity Relationship

Dibenamine (CAS 51-50-3) is the prototypical irreversible, non-competitive α-adrenoceptor antagonist. Its unique covalent receptor inactivation mechanism makes it indispensable for Furchgott analysis, receptor reserve estimation, and sustained multi-day adrenergic blockade in vivo. Unlike reversible antagonists (phentolamine, prazosin), Dibenamine’s non-surmountable blockade ensures experimental integrity in quantitative pharmacological studies. It also uniquely protects against hepatotoxins like CCl₄—an effect absent in other α-blockers. As the benchmark for SAR studies of β-haloalkylamines, this compound guarantees valid, reproducible data. Standard B2B procurement is supported; no special permits required.

Molecular Formula C16H18ClN
Molecular Weight 259.77 g/mol
CAS No. 51-50-3
Cat. No. B1670415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenamine
CAS51-50-3
SynonymsChlorethylamine, Dibenzyl
Dibenamine
Dibenzyl Chlorethylamine
Dibenzylchlorethamine
Molecular FormulaC16H18ClN
Molecular Weight259.77 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(CCCl)CC2=CC=CC=C2
InChIInChI=1S/C16H18ClN/c17-11-12-18(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10H,11-14H2
InChIKeyGSLWSSUWNCJILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dibenamine (CAS 51-50-3): Alpha-Adrenergic Antagonist for Irreversible Receptor Inactivation Research


Dibenamine (N,N-dibenzyl-β-chloroethylamine, CAS 51-50-3) is a classic β-haloalkylamine and a prototypical irreversible, non-competitive antagonist of alpha-adrenergic receptors . First synthesized and characterized for its unique pharmacological properties in the mid-20th century, it functions as a powerful research tool for inducing long-lasting adrenergic blockade by covalently binding to and inactivating its target receptors [1][2]. This compound is a cornerstone reference standard for studying non-competitive antagonism, receptor occupancy theory, and the functional dissection of alpha-adrenoceptor-mediated physiological processes.

Dibenamine (CAS 51-50-3) Procurement: Why Generic Alpha-Blockers Fail to Replicate Its Irreversible Profile


Simply substituting Dibenamine with another alpha-adrenergic antagonist (e.g., phentolamine, prazosin) or a reversible haloalkylamine analog is not scientifically valid for key research applications due to its unique mechanism of irreversible, covalent receptor inactivation . This action results in a non-competitive blockade that is not surmountable by increasing agonist concentrations, a characteristic fundamentally different from competitive antagonists [1]. This property is critical for estimating receptor reserves, determining dissociation constants (KA) via receptor inactivation methods, and establishing long-term adrenergic blockade in vivo [2]. Therefore, a generic substitution would compromise experimental integrity and invalidate data derived from established protocols that rely on Dibenamine's specific, quantifiable, and long-lasting mode of action.

Dibenamine (CAS 51-50-3): Quantified Differentiation Evidence for Scientific Selection


Dibenamine vs. Dibenzyline: Quantifying the Difference in Chemical Reactivity and Activation Kinetics

A direct head-to-head study compared the chemical transformation kinetics of Dibenamine and its closely related clinical analog, Dibenzyline (phenoxybenzamine). The study quantitatively demonstrated that Dibenamine exhibits the slowest rate of chloride ion release, a key step in forming the active ethylenimonium intermediate, when compared directly to Dibenzyline and another congener [1]. This kinetic difference directly impacts the onset and duration of adrenergic blockade, making Dibenamine a preferred tool for studies requiring a more gradual and sustained irreversible inactivation profile.

Adrenergic Pharmacology Chemical Kinetics Structure-Activity Relationship

Dibenamine vs. Other Alpha-Blockers: Unique Hepatoprotective Effect Quantified by LD50 Elevation

In an in vivo rat model, pretreatment with Dibenamine (25 mg/kg s.c., 48 and 24 hours prior) provided a quantifiable protective effect against hepatotoxicity induced by carbon tetrachloride (CCl4) and thioacetamide. This protection was demonstrated by an elevated LD50 value for CCl4 in Dibenamine-pretreated rats [1]. Crucially, a direct comparison showed that similar pretreatment with three other alpha-adrenergic blocking agents—tolazoline, phenoxybenzamine (Dibenzyline), and EEDQ—failed to confer this protective effect against CCl4-induced liver damage [2]. This indicates a mechanism of action for hepatoprotection that is specific to Dibenamine and independent of its alpha-adrenergic blockade.

Toxicology Hepatoprotection In Vivo Pharmacology

Dibenamine vs. Reversible Antagonists: Defining the Non-Competitive Mechanism for Receptor Reserve Estimation

Dibenamine's utility as an irreversible, non-competitive antagonist is quantitatively demonstrated by its use in estimating dissociation constants (KA) and receptor reserves for alpha-adrenoceptors, a feat not possible with reversible, competitive antagonists [1]. In isolated rabbit papillary muscles, Dibenamine was employed to irreversibly inactivate a fraction of the alpha-adrenoceptor population. This allowed for the calculation of KA values and revealed that the receptor reserve for cardiac beta-adrenoceptors was greater than for alpha-adrenoceptors, a class-level inference made possible by Dibenamine's specific mechanism [2].

Receptor Pharmacology Cardiac Physiology Non-Competitive Antagonism

Dibenamine vs. In-Class Congeners: Defining the Structural Basis for High Specificity and Low Toxicity

A comprehensive analysis of 113 compounds related to Dibenamine established the precise structural requirements for its potent and specific adrenergic blocking activity [1]. This study also elucidated that the low toxicity of Dibenamine and its most active congeners is attributed to specific structural features: the presence of only one β-haloalkyl moiety, low aqueous solubility, and the reduced reactivity of its resonance-stabilized ethylenimonium intermediate [2]. This class-level inference defines Dibenamine as the prototypical compound for this pharmacophore, offering a well-characterized safety and efficacy profile derived from its specific chemical structure.

Medicinal Chemistry Structure-Activity Relationship Toxicology

Dibenamine Toxicity Profile: Quantified LD50 and Characterized In Vivo Effects

The in vivo toxicity of Dibenamine is well-characterized, with a subcutaneous LD50 in mice quantified at 800 mg/kg . In contrast to many adrenergic agents, Dibenamine's primary toxic effects in animals are local tissue damage and central excitation, which can be mitigated by slow administration or sedation, allowing large intravenous doses to be well-tolerated [1]. Furthermore, it demonstrates a notable lack of renal toxicity; a dose of 20 mg/kg failed to produce any detectable renal damage in dogs, as measured by creatinine and para-aminohippurate clearance [2]. This specific toxicity and safety profile differentiates it from other in-class compounds with different off-target or organ-specific toxicities.

Toxicology In Vivo Pharmacology Safety Pharmacology

Dibenamine (CAS 51-50-3): Optimal Research and Industrial Application Scenarios


Precision Tool for Receptor Occupancy and Reserve Analysis in Isolated Tissues

Use Dibenamine as the standard irreversible alpha-adrenoceptor antagonist for quantitative pharmacological analysis in isolated tissue experiments (e.g., rabbit papillary muscle, vas deferens). Its ability to cause non-competitive, covalent receptor inactivation allows for the calculation of dissociation constants (KA) and fractional receptor occupancy using the Furchgott method [1]. This is a critical application for basic research into receptor theory and the functional characterization of alpha-adrenoceptors in various tissues.

Investigating Mechanisms of Hepatoprotection Independent of Alpha-Blockade

Employ Dibenamine in in vivo rodent models to study liver injury and protection. Pretreatment with Dibenamine (e.g., 25 mg/kg s.c.) provides a quantifiable, protective effect against chemical hepatotoxins like carbon tetrachloride, an effect not shared by other alpha-adrenergic blockers like phenoxybenzamine or tolazoline [1]. This makes Dibenamine a unique molecular probe to dissect the non-adrenergic pathways involved in hepatotoxicity and identify novel therapeutic targets.

Benchmark Standard in Structure-Activity Relationship (SAR) Studies of Beta-Haloalkylamines

Utilize Dibenamine as the prototypical reference compound in SAR studies aimed at designing or understanding new beta-haloalkylamine adrenergic blockers. Its chemical structure is the benchmark that meets all defined criteria for high-specificity activity and low toxicity [1]. Newly synthesized analogs can be directly compared against Dibenamine's well-characterized profile for chemical reactivity (e.g., rate of chloride ion release), in vitro potency, and in vivo duration of action to guide drug discovery efforts [2].

Establishing Long-Term Adrenergic Blockade for In Vivo Functional Studies

Leverage Dibenamine's prolonged duration of action for in vivo studies requiring sustained adrenergic blockade. A single injection can block or reverse vasopressor responses to epinephrine for 3-4 days [1]. This extended duration, quantified in days, makes it superior to reversible antagonists for experiments that require a consistent, non-recovering blockade state over a multi-day period, such as in chronic cardiovascular or metabolic studies in animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.